molecular formula C8H12BrNO2S B13259593 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13259593
M. Wt: 266.16 g/mol
InChI Key: GEWVKENTWITHGA-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound that features a brominated thiophene ring attached to a propane-1,3-diol backbone through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.

    Formation of Amino Intermediate: The brominated thiophene is then reacted with an appropriate amine to form the intermediate 5-bromothiophen-2-ylmethylamine.

    Coupling with Propane-1,3-diol: The intermediate is then coupled with propane-1,3-diol under suitable reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without bromine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amino and diol groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophen-2-ylmethylamine: A precursor in the synthesis of the target compound.

    2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride: Another brominated thiophene derivative with different functional groups.

    Methyl 2-(5-bromothiophen-2-yl)acetate: A related compound used in similar synthetic applications.

Uniqueness

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a brominated thiophene ring with an amino-propane-1,3-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12BrNO2S

Molecular Weight

266.16 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C8H12BrNO2S/c9-8-2-1-7(13-8)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2

InChI Key

GEWVKENTWITHGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CNC(CO)CO

Origin of Product

United States

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